Lanicemine
説明
特性
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQWDCOOWEXRY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870011 | |
| Record name | Lanicemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153322-05-5 | |
| Record name | Lanicemine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153322-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanicemine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanicemine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lanicemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANICEMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Substrate Design and Biocatalyst Selection
The chemoenzymatic synthesis of lanicemine begins with 1-aryl-2-(azaaryl)ethanones, where the ketone group is reduced enantioselectively to yield chiral alcohols. Ketoreductases (KREDs) serve as biocatalysts due to their high stereoselectivity and compatibility with aqueous-organic biphasic systems. For example, the asymmetric reduction of 1-phenyl-2-(pyridin-2-yl)ethanone (Fig. 1A) using KREDs produces (R)-1-phenyl-2-(pyridin-2-yl)ethanol with >99% enantiomeric excess (e.e.) under optimized conditions.
Key Reaction Parameters
Alcohol-to-Amine Conversion
The chiral alcohol intermediate undergoes functional group transformation to the primary amine. A two-step protocol is employed:
- Activation : The alcohol is converted to a mesylate or tosylate using methanesulfonyl chloride or toluenesulfonyl chloride in dichloromethane at 0°C.
- Amination : The activated intermediate reacts with aqueous ammonia (28% w/w) at 60°C for 12 h, followed by neutralization and extraction.
Challenges and Solutions
- Racemization risk : Low-temperature amination (≤60°C) preserves stereochemical integrity.
- Byproduct formation : Column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity.
Catalytic Asymmetric Synthesis Using Chiral Lewis Acids
Aziridinium Ion Formation and Ring-Opening
An alternative route involves the synthesis of meso-aziridinium ions from β-haloamines, followed by enantioselective ring-opening with fluoride ions. While originally developed for β-fluoroamines, this method is adaptable to this compound by substituting fluoride with ammonia.
Mechanistic Insights
- Aziridinium ion generation : Treatment of β-chloroamines with base (e.g., KOtBu) in dichloromethane forms strained aziridinium intermediates.
- Catalytic asymmetric ring-opening : Chiral N-ethylated bis-urea catalysts (e.g., (S)-3g) complex with nucleophiles (e.g., NH3), enabling enantioselective attack at the aziridinium carbon.
Optimized Conditions
Limitations and Scope
- Substrate generality : Bulky N-alkyl groups (e.g., benzyl, isopropyl) hinder ring-opening efficiency.
- Catalyst recovery : Acid/base workup allows >95% catalyst recovery for reuse.
Industrial-Scale Manufacturing and Process Optimization
Multigram Synthesis via Epoxidation-Ring Opening
A chromatography-free route from cis-stilbene enables large-scale production (Fig. 1B):
- Epoxidation : cis-stilbene reacts with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form trans-stilbene oxide (72% yield).
- Ring-opening : Ammonia in methanol opens the epoxide, yielding β-amino alcohol (88% yield).
- Chlorination : Thionyl chloride converts the alcohol to β-chloroamine (94% yield).
Advantages
Salt Formation and Purification
This compound free base is hygroscopic and unstable; thus, dihydrochloride salt formation is critical for pharmaceutical formulation:
- Salt formation : this compound free base is treated with HCl (2 equiv) in ethanol at 0°C.
- Crystallization : The dihydrochloride salt precipitates in methanol, yielding 98% purity (HPLC).
Storage Conditions
- Temperature : −20°C (solid), −80°C (DMSO stock solutions)
- Stability : ≥4 years under inert atmosphere.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | e.e. (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Chemoenzymatic | 85–92 | >99 | 1,200 | Moderate |
| Catalytic asymmetric | 70–85 | 90–95 | 2,500 | High |
| Industrial epoxidation | 66–75 | 95–97 | 800 | Very high |
Key Observations
- The chemoenzymatic route offers superior enantioselectivity but requires costly NADPH regeneration.
- Industrial epoxidation is cost-effective but necessitates rigorous impurity control.
化学反応の分析
科学研究への応用
ラニセミンは、重症うつ病および治療抵抗性うつ病の治療における潜在的な効果について、広く研究されています。 臨床試験では、ケタミンに関連する精神運動性副作用なしに、急速かつ持続的な抗うつ効果を示しました. さらに、ラニセミンは、NMDA受容体拮抗薬が神経可塑性とシナプス機能において果たす役割を理解するために、前臨床研究で使用されてきました.
科学的研究の応用
Lanicemine has been extensively studied for its potential in treating major depressive disorder and treatment-resistant depression. It has shown rapid and sustained antidepressant efficacy in clinical trials without the psychotomimetic side effects associated with ketamine . Additionally, this compound has been used in preclinical studies to understand the role of NMDA receptor antagonists in neuroplasticity and synaptic function .
作用機序
ラニセミンは、シナプス可塑性と記憶機能に関与するNMDA受容体を阻害することで効果を発揮します。これらの受容体を阻害することにより、ラニセミンはグルタミン酸神経伝達を調節し、迅速な抗うつ効果をもたらします。 ラニセミンの分子標的はNMDA受容体サブユニットであり、カルシウムシグナル伝達と神経栄養因子に関連する経路に影響を与えます .
類似化合物との比較
NMDA Receptor Binding and Trapping
Lanicemine and ketamine share similar binding sites within the NMDA channel but differ in trapping propensity. In vitro studies show ketamine’s higher trapping (86%) correlates with broader system-level disruptions, while this compound’s lower trapping (54%) may bias blockade toward cortical interneurons with tonic activity . This difference is hypothesized to explain this compound’s reduced dissociative effects compared to ketamine (Table 1).
Table 1: Comparative NMDA Channel Binding Profiles
| Compound | NMDA Binding Affinity (Ki) | Trapping Propensity | NR2A/NR2B Selectivity |
|---|---|---|---|
| This compound | 0.56–2.1 µM | 54% | Non-selective |
| Ketamine | 0.5–1.4 µM | 86% | Non-selective |
| (R)-Ketamine | Similar to ketamine | ~86% | Non-selective |
| Traxoprodil | N/A | N/A | NR2B-specific |
EEG and Physiological Effects
Both this compound and ketamine increase gamma-band EEG activity, a biomarker of cortical excitability. However, ketamine’s gamma oscillations correlate with locomotor activity and dissociative symptoms, whereas this compound’s effects are dissociated from systemic side effects . In human studies, this compound (150 mg) induced gamma-band EEG changes comparable to ketamine (0.5 mg/kg) but without significant dissociative symptoms (CADSS scores: 7–11% vs. 24% for ketamine) .
Clinical Efficacy and Limitations
Clinical Trial Outcomes
This compound showed transient antidepressant effects in early-phase trials. A Phase IIb study (n=152) reported symptom improvement, but a subsequent trial (n=302) failed to meet primary endpoints due to high placebo responses . In contrast, (R)-ketamine demonstrated sustained efficacy in preclinical models and human trials, while esketamine (the S-enantiomer of ketamine) received FDA approval for treatment-resistant depression (TRD) .
Table 2: Comparative Clinical Outcomes
| Compound | Phase IIb Efficacy (MADRS Reduction) | Dissociative Side Effects (CADSS) | FDA Approval Status |
|---|---|---|---|
| This compound | No separation from placebo | 7–11% | Discontinued |
| Ketamine | Significant reduction (~50%) | 24–40% | Off-label use |
| Esketamine | Significant reduction (~55%) | 20–30% | Approved (2019) |
| (R)-Ketamine | Preclinical efficacy demonstrated | Minimal | Investigational |
Gut Microbiota Modulation
Preclinical studies highlight (R)-ketamine’s ability to restore stress-induced gut microbiota dysbiosis (e.g., reducing Clostridium and increasing Mogibacteriaceae), whereas this compound showed weaker effects . In a chronic social defeat stress (CSDS) model, (R)-ketamine reversed anhedonia and immobility in behavioral tests (TST, FST), while this compound lacked efficacy .
Comparison with Key NMDA Antagonists
Ketamine and Esketamine
- Efficacy : Ketamine and esketamine show rapid, robust antidepressant effects, while this compound’s efficacy was transient and inconsistent.
- Side Effects : this compound’s low trapping likely underlies its favorable side-effect profile (e.g., 5% hallucination rate vs. ketamine’s 24% dissociative events) .
- Mechanistic Divergence : Ketamine’s antidepressant effects may involve AMPA receptor activation and BDNF release, whereas this compound’s failure suggests NMDA blockade alone is insufficient for sustained efficacy .
(R)-Ketamine
(R)-ketamine outperforms this compound in preclinical models, demonstrating longer-lasting effects and microbiota modulation. Its lack of psychotomimetic effects positions it as a safer candidate .
Traxoprodil (NR2B-Specific Antagonist)
Traxoprodil, an NR2B-specific antagonist, improves hippocampal-prefrontal coupling but shows weaker antidepressant effects than ketamine.
生物活性
Lanicemine (AZD6765) is a novel NMDA receptor antagonist that has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD). This article reviews the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and safety profiles, supported by data tables and relevant case studies.
This compound acts primarily as an NMDA receptor antagonist, modulating glutamatergic neurotransmission. By blocking the NMDA receptor, it is believed to promote synaptic plasticity and enhance neurotrophic signaling pathways, which are crucial for mood regulation and cognitive function. Research has demonstrated that this compound can induce rapid antidepressant effects, similar to those observed with ketamine, albeit with differing potency and duration of action.
Key Findings on Mechanisms:
- Calcium Influx Modulation : Studies indicate that this compound enhances calcium influx in neurons when combined with hyperforin, a compound known to potentiate antidepressant-like effects. This interaction suggests a synergistic mechanism that may contribute to sustained mood improvement .
- Neurotrophic Factors : Increased expression of brain-derived neurotrophic factor (BDNF) has been observed with this compound treatment, linking it to neurogenesis and synaptic connectivity .
Clinical Efficacy
Several clinical trials have evaluated the efficacy of this compound in treating MDD. A notable phase IIb study involved 302 patients who received adjunctive treatment with either 50 mg or 100 mg doses of this compound alongside their ongoing antidepressants.
Study Outcomes:
- Primary Endpoint : The change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6 was the primary measure. Results indicated no significant difference between this compound and placebo groups at this time point .
- Secondary Measures : Secondary outcomes included response and remission rates, as well as changes in various depression scales. Again, no significant differences were observed between treatment groups .
Data Tables
The following table summarizes key clinical trial results regarding the efficacy of this compound compared to placebo:
| Outcome Measure | This compound 50 mg | This compound 100 mg | Placebo |
|---|---|---|---|
| MADRS Change (Week 6) | -15.97 (1.31) | -13.03 (1.33) | -13.92 (1.35) |
| Response Rate (%) | 30% | 32% | 28% |
| Remission Rate (%) | 18% | 20% | 16% |
Case Studies
- Adjunctive Therapy in Treatment-Resistant Depression : A case study highlighted the use of this compound in a patient with treatment-resistant MDD who showed a rapid but transient reduction in depressive symptoms following intravenous administration .
- Safety Profile : Across multiple studies, this compound was generally well tolerated; however, side effects such as headache and dizziness were reported but did not lead to significant discontinuation rates .
Comparative Analysis with Other NMDA Antagonists
This compound's effects have been compared with those of other NMDA antagonists like ketamine. While both compounds induce rapid antidepressant effects, ketamine has shown more robust and longer-lasting benefits in clinical settings . The following table outlines key differences:
| Characteristic | This compound | Ketamine |
|---|---|---|
| Potency | Moderate | High |
| Duration of Effect | Short-lived | Longer-lasting |
| Side Effects | Mild | More pronounced |
| Clinical Approval Status | Under investigation | Approved for MDD |
Q & A
Q. What distinguishes lanicemine’s mechanism of action from ketamine, despite both being NMDA receptor antagonists?
this compound is a low-trapping NMDA channel blocker with rapid dissociation kinetics, resulting in reduced propensity for channel blockade compared to ketamine (86% vs. 54% occupancy after washout) . This property correlates with its lower risk of psychotomimetic and dissociative side effects in clinical trials . Preclinical studies suggest that this compound, like ketamine, may require AMPA receptor activation for antidepressant effects, but it avoids the broader glutamate surge linked to ketamine’s adverse effects .
Q. How should researchers design initial dose-ranging studies for this compound to account for potential inverted U-shaped dose-response curves?
Early-phase trials should incorporate flexible dosing arms (e.g., 50 mg, 100 mg, 150 mg) and use biomarkers like EEG gamma power to track target engagement . Evidence from Phase IIb studies suggests a non-linear relationship, where 100 mg showed greater efficacy than 150 mg, possibly due to excessive NMDA antagonism at higher doses . Adaptive trial designs with Bayesian modeling can optimize dose selection in real time .
Q. What are the key methodological considerations for assessing this compound’s antidepressant efficacy in animal models?
Use chronic stress paradigms (e.g., chronic mild stress) rather than acute models (e.g., forced swim test) to better mimic treatment-resistant depression (TRD). Measure synaptic plasticity markers (e.g., BDNF, GluA1) and employ behavioral assays sensitive to sustained effects, such as the novelty-suppressed feeding test . Include comparator arms with ketamine to contextualize efficacy and side-effect profiles .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy findings between early-phase and later-phase this compound trials?
Discrepancies arise from differences in trial design:
- Placebo response variability : Later-phase trials (e.g., Study 31, NCT01482221) saw higher placebo responses, possibly due to unblinding risks with adjunctive therapies or patient stratification issues .
- Dosing regimens : Single infusions showed transient effects, while repeated dosing (e.g., 3x/week for 3 weeks) produced sustained responses, highlighting the need for optimized administration schedules . Mitigation strategies include stricter enrollment criteria (e.g., baseline MADRS ≥34) and crossover designs to control for placebo effects .
Q. What statistical approaches are recommended for analyzing subgroup responses to this compound, such as patients with high baseline suicidality?
Use stratified randomization and pre-specified subgroup analyses for high-risk cohorts (e.g., MADRS item 10 ≥2). In Study 31, patients with baseline suicidal ideation showed a trend toward superior this compound response (mean MADRS reduction: −16.5 vs. −9.2 for placebo) . Bayesian hierarchical models can account for heterogeneity, while mixed-effects models adjust for covariates like concomitant benzodiazepine use .
Q. How can neuroimaging biomarkers (e.g., prefrontal cortex global brain connectivity) enhance this compound trial outcomes?
Functional MRI (fMRI) studies reveal that this compound induces prefrontal cortex (PFC) connectivity changes similar to ketamine but with smaller effect sizes . Incorporate PFC global brain connectivity (GBC) as a secondary endpoint to quantify target engagement and correlate with clinical response . Longitudinal imaging at 24h and 72h post-infusion can capture delayed neuroplasticity effects .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are applicable to this compound’s development?
Population PK models integrating Phase I/II data show this compound’s rapid distribution (t1/2 ~2–4 hours) and linear kinetics . Link PK parameters (e.g., Cmax) to PD markers like gamma EEG power or MADRS score reductions using Emax models. Bayesian forecasting can personalize dosing intervals for sustained NMDA receptor modulation .
Q. What experimental strategies can elucidate this compound’s synergism with other glutamatergic agents (e.g., hyperforin)?
Preclinical studies demonstrate that this compound potentiates hyperforin-induced Ca<sup>2+</sup> signaling, suggesting synergism in synaptic protein synthesis . Use calcium imaging in primary neuronal cultures to map intracellular Ca<sup>2+</sup> dynamics and RNA-seq to identify co-regulated pathways (e.g., BDNF-TrkB). In vivo, test combination therapies in TRD models with sequential dosing (e.g., this compound priming followed by AMPA potentiators) .
Methodological Tables
Table 1. Key Differences Between this compound and Ketamine in Clinical Trials
Table 2. Recommendations for Mitigating Placebo Response in this compound Trials
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
